molecular formula C12H10N4 B6574497 6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile CAS No. 1036542-35-4

6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile

Cat. No. B6574497
CAS RN: 1036542-35-4
M. Wt: 210.23 g/mol
InChI Key: OYRZFZNRLFDBAN-UHFFFAOYSA-N
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Description

The compound “6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile” is a complex organic molecule. It is related to the class of compounds known as pyridines, which are aromatic heterocyclic compounds . Pyridines and their derivatives have been studied extensively due to their wide range of pharmacological properties .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . The methods for the synthesis of amino-functionalized pyrazolo-[4,3-b]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring or on the introduction of an amino group into pyrazolo [4,3-b]-pyridine with a halogen-substituted pyridine fragment .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be complex. For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .


Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse and complex. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Pyridine derivatives, including the one , are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Their structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antiviral and Anticancer Applications

Many drugs, especially antiviral and anticancer ones, have structural similarities with pyridine derivatives . This group of compounds contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Treatment of Hyperglycemia and Related Disorders

Compounds similar to “6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Optical Signal Processing Applications

Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . An important position belongs to organic push–pull molecules containing donor and acceptor groups .

Leukemia Treatment

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Broad Range of Chemical and Biological Properties

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is better known due to its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for the study and application of this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, and mechanism of action. There may also be potential for its use in the development of new drugs for the treatment of various diseases, given the wide range of biological activities exhibited by related compounds .

properties

IUPAC Name

6-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-11-1-2-12(16-9-11)15-8-10-3-5-14-6-4-10/h1-6,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRZFZNRLFDBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Pyridin-4-ylmethyl)amino)nicotinonitrile

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